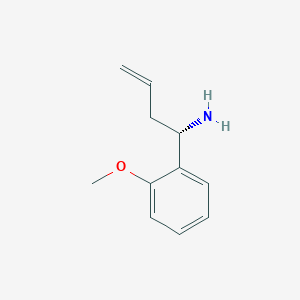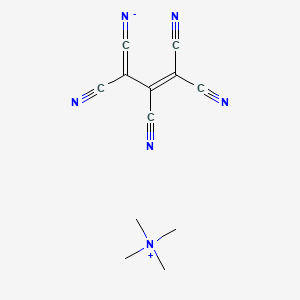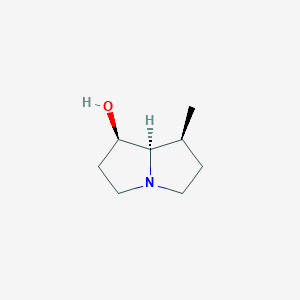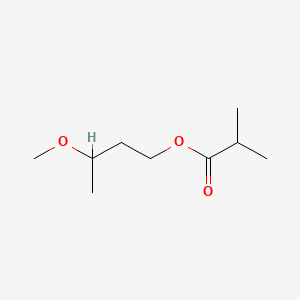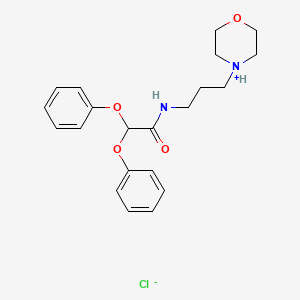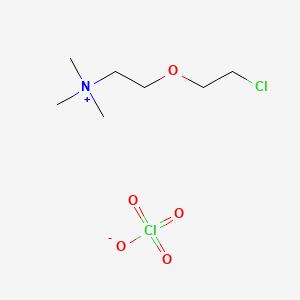
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound with a perchlorate anion. This compound is used in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate typically involves the reaction of trimethylamine with 2-(2-chloroethoxy)ethyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or alcohols.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining trimethylamine with 2-(2-chloroethoxy)ethyl chloride in a reactor.
Reaction: Allowing the reaction to proceed at controlled temperatures.
Addition of Perchloric Acid: Adding perchloric acid to form the perchlorate salt.
Purification: Purifying the product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethoxy group.
Oxidation and Reduction: The perchlorate anion can undergo redox reactions, although the ammonium cation remains relatively stable.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Solvents: Reactions are typically carried out in polar solvents like water or alcohols.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example:
With Hydroxide Ions: The product may be an alcohol.
With Amines: The product may be a substituted amine.
Scientific Research Applications
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on molecules, while the perchlorate anion can participate in redox reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: Similar in structure but with a methacrylate group instead of a chloroethoxy group.
Acryloyloxyethyl trimethyl ammonium chloride: Contains an acryloyloxy group, making it more reactive in polymerization reactions.
Uniqueness
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is unique due to its combination of a quaternary ammonium cation and a perchlorate anion. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
74886-56-9 |
|---|---|
Molecular Formula |
C7H17Cl2NO5 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(2-chloroethoxy)ethyl-trimethylazanium;perchlorate |
InChI |
InChI=1S/C7H17ClNO.ClHO4/c1-9(2,3)5-7-10-6-4-8;2-1(3,4)5/h4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QCBGCRLELTVSQK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOCCCl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




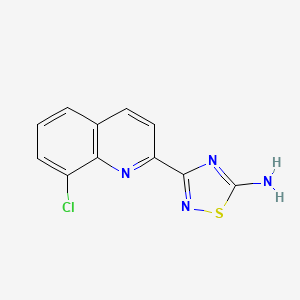
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
